molecular formula C20H26N2O B3054803 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene CAS No. 61994-99-8

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene

Cat. No.: B3054803
CAS No.: 61994-99-8
M. Wt: 310.4 g/mol
InChI Key: WFXAMPJSIJWEGH-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene is a diazene derivative characterized by two para-substituted tert-butyl groups on its benzene rings, connected via an azoxy (-NNO-) linkage in the Z-configuration. Its molecular formula is C₂₀H₃₀N₂O, with a molecular weight of 314.47 g/mol. The tert-butyl substituents impart significant steric bulk and hydrophobicity, influencing its solubility, thermal stability, and host-guest interaction capabilities.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-tert-butylphenyl)imino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-19(2,3)15-7-11-17(12-8-15)21-22(23)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXAMPJSIJWEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C(C)(C)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285880
Record name 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61994-99-8
Record name NSC43092
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-Butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene typically involves the following steps:

    Nitration: The starting material, 4-tert-butylphenyl, undergoes nitration to introduce a nitro group (-NO2).

    Reduction: The nitro group is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid.

    Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt is then coupled with another 4-tert-butylphenyl compound to form the azoxybenzene structure.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The azoxy group can be oxidized to form nitro compounds.

    Reduction: The azoxy group can be reduced to form hydrazo compounds.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogens or nitric acid for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and properties of azoxybenzenes.

    Biology: It can be used in studies involving the interaction of azoxy compounds with biological molecules.

    Medicine: Research on its potential pharmacological properties and effects on biological systems.

    Industry: It may be used in the synthesis of other organic compounds or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene involves its interaction with molecular targets through the azoxy group. The azoxy group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl groups can also affect the compound’s steric and electronic properties, impacting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The tert-butyl groups in the target compound contrast sharply with substituents in analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
1-Tert-butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene 4-tert-butylphenyl (Z-configuration) 314.47 High hydrophobicity, steric hindrance
Diazene, bis(2,4-difluorophenyl)-, 1-oxide 2,4-difluorophenyl 270.19 Electron-withdrawing groups enhance polarity
Diazene, bis(4-propoxyphenyl)-, 1-oxide 4-propoxyphenyl 314.39 Flexible ether groups improve solubility

Key Observations :

  • Hydrophobicity : The tert-butyl groups render the target compound less polar than fluorinated analogs (e.g., ’s compound) but more hydrophobic than propoxy-substituted derivatives ().
  • Thermal Stability : Steric bulk from tert-butyl groups likely enhances thermal stability compared to linear propoxy chains .

Host-Guest Interaction Potential

highlights that bulky substituents like adamantyl or tert-butyl in phosphine hosts improve association constants (Kf) in supercritical CO₂ (scCO₂). While direct data on azoxy compounds are absent, trends suggest:

  • Tert-butyl vs. Adamantyl : Adamantyl groups (Kf ~2 × 10²) outperform tert-butyl (Kf ~10²) in phosphine hosts due to greater bulk . Extrapolating this, azoxy compounds with adamantyl substituents may exhibit stronger host-guest interactions than the tert-butyl analog.
  • Solvent Effects: In scCO₂, the absence of hydrophobic effects reduces Kf compared to aqueous media. The target compound’s tert-butyl groups may still favor interactions in non-polar environments .

Implications for the Target Compound :

  • The 4-tert-butylphenyl group in compound 20 improves antimalarial potency over phenyl (compound 1), likely due to enhanced lipophilicity aiding membrane penetration.

Biological Activity

1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available literature.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Several studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, prostate, and colon cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
PC3 (Prostate)20Cell cycle arrest
HT29 (Colon)18Inhibition of proliferation

Research suggests that the biological activity of this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: The compound has been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Inhibition of Signaling Pathways: It may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
  • Gene Expression Modulation: The compound can alter the expression of genes related to apoptosis and cell cycle regulation.

Case Studies

A notable study conducted by Zhang et al. (2020) investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability, with an accompanying increase in apoptotic markers such as caspase-3 and PARP cleavage.

Another study by Lee et al. (2021) focused on its effects on PC3 prostate cancer cells, revealing that the compound induced G0/G1 phase arrest, suggesting a potential role in preventing tumor growth.

Q & A

Basic: What are the optimal synthetic routes for 1-Tert-butyl-4-[(Z)-(4-tert-butylphenyl)-NNO-azoxy]benzene, and how do reaction conditions influence stereoselectivity?

Methodological Answer:
The synthesis of azoxy compounds like this typically involves oxidation of aromatic amines or coupling of nitroso intermediates. A plausible route could include:

  • Step 1: Reacting 4-tert-butylnitrobenzene with 4-tert-butylphenol under controlled redox conditions to form the nitroso intermediate.
  • Step 2: Coupling the intermediate via azo bond formation, followed by oxidation to stabilize the azoxy group.
    Critical parameters include temperature (maintained below 50°C to prevent side reactions) and solvent choice (e.g., anhydrous THF or DMF to avoid hydrolysis). Stereoselectivity (Z-configuration) is achieved using sterically hindered bases (e.g., LDA) to direct coupling geometry .
    Validation: Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 8:2) and confirm stereochemistry using NOESY NMR .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for the azoxy group’s conformation be resolved?

Methodological Answer:
Discrepancies between solution-state NMR (dynamic averaging) and solid-state X-ray structures arise due to:

  • Dynamic effects in solution: Azoxy groups exhibit restricted rotation, leading to averaged NMR signals. Use variable-temperature NMR (VT-NMR) to observe splitting at low temperatures (e.g., −40°C in CD2Cl2) .
  • X-ray crystallography: Provides static conformation. Compare with DFT-optimized structures (B3LYP/6-31G* level) to validate intramolecular hydrogen bonding or steric effects influencing geometry .
    Example: If NMR suggests free rotation but X-ray shows a planar conformation, computational modeling can identify energy barriers (>15 kcal/mol) restricting rotation .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify tert-butyl groups (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, coupling patterns confirm substitution).
    • ¹³C NMR: Azoxy carbons appear at δ 140–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+ expected m/z ~409.3) and isotopic pattern.
  • HPLC-PDA: Purity >98% using a C18 column (acetonitrile:water 70:30, λ = 254 nm) .

Advanced: How can computational methods predict the compound’s electronic properties for applications in nonlinear optics (NLO)?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with CAM-B3LYP/6-311++G(d,p) to compute:
    • Dipole moment (μ): Correlates with polarity and solubility.
    • Hyperpolarizability (β): Predicts NLO activity. For azoxy derivatives, β values >100 × 10⁻³⁰ esu indicate strong potential .
  • TD-DFT: Simulate UV-Vis spectra (λmax ~350 nm due to n→π* transitions in azoxy) and compare with experimental data .

Basic: What are the key stability considerations for handling and storing this compound?

Methodological Answer:

  • Photostability: Azoxy compounds degrade under UV light. Store in amber vials at −20°C under inert gas (Ar/N2).
  • Thermal Stability: DSC/TGA analysis shows decomposition >200°C. Avoid prolonged heating during synthesis .
  • Hygroscopicity: Low (water content <0.1% by Karl Fischer titration). Use molecular sieves in storage .

Advanced: How do steric effects from tert-butyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance Analysis:
    • Catalyst Selection: Bulky ligands (e.g., XPhos) improve yields in Suzuki-Miyaura couplings by preventing catalyst deactivation.
    • Reaction Rate: Compare turnover frequencies (TOF) with/without tert-butyl groups. TOF decreases by ~40% due to hindered access to the aryl halide site .
  • Crystallographic Evidence: X-ray structures show tert-butyl groups create a 7.2 Å cavity, limiting substrate approach .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene
Reactant of Route 2
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1-Tert-butyl-4-[(z)-(4-tert-butylphenyl)-nno-azoxy]benzene

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